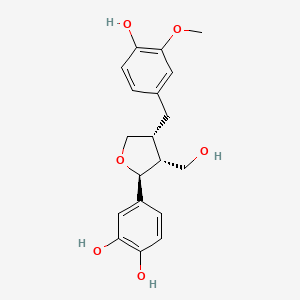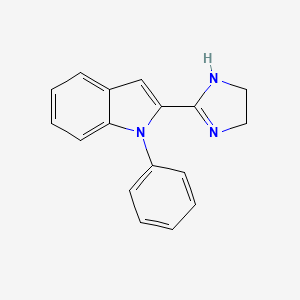
ZK 756326
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ZK 756326 is a complex organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a piperazine ring and a phenoxyphenyl group, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ZK 756326 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a phenoxyphenyl halide reacts with the piperazine derivative.
Formation of the Ethoxy Linkage: The final step involves the reaction of the intermediate compound with ethylene oxide to form the ethoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
ZK 756326 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyphenyl group, where nucleophiles such as amines or thiols replace the halide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted aromatic ethers.
科学的研究の応用
ZK 756326 has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Pharmacology: The compound is studied for its potential as a receptor agonist or antagonist, influencing various biological pathways.
Chemical Biology: It serves as a probe in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ZK 756326 involves its interaction with molecular targets such as receptors or enzymes. The phenoxyphenyl group can engage in π-π interactions with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions modulate the activity of the target protein, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Ethanol, 2-[2-[4-(phenylmethyl)-1-piperazinyl]ethoxy]-: Lacks the phenoxy group, resulting in different chemical properties and biological activity.
Ethanol, 2-[2-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]-: Contains a fluorine atom, which can enhance binding affinity and metabolic stability.
Ethanol, 2-[2-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]ethoxy]-: The presence of a chlorine atom can influence the compound’s reactivity and pharmacokinetics.
Uniqueness
ZK 756326 is unique due to the presence of the phenoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C21H28N2O3 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H28N2O3/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20/h1-8,17,24H,9-16,18H2 |
InChIキー |
SHDFUNGIHDOLQM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
同義語 |
2-(2-(4-(3-phenoxybenzyl)piperazin-1-yl)ethoxy)ethanol ZK 756326 ZK-756326 ZK756326 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2S,4R,5R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1249426.png)










![(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1249447.png)


